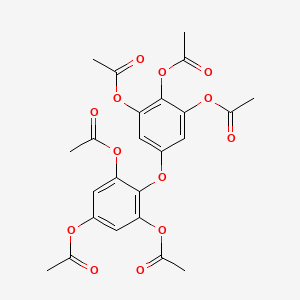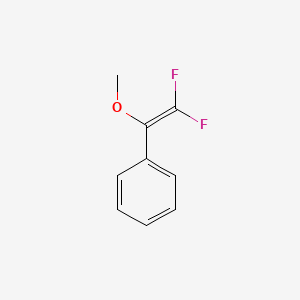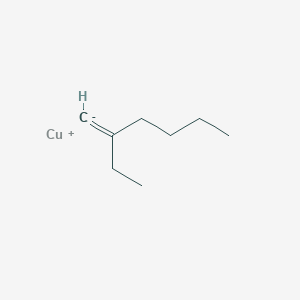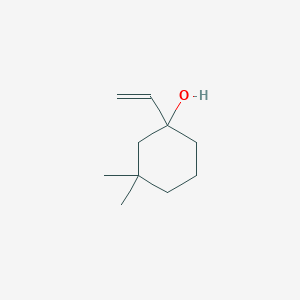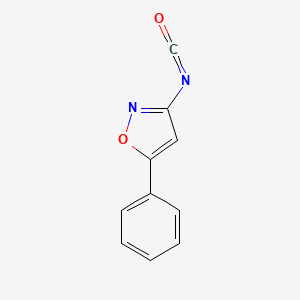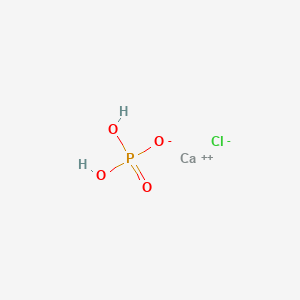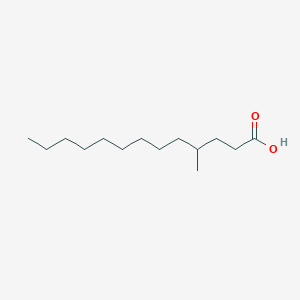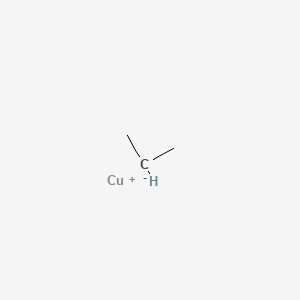
Copper, (1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, (1-methylethyl)-, also known as isopropyl copper, is an organocopper compound. Organocopper compounds are a subset of organometallic compounds that contain copper-carbon bonds. These compounds are of significant interest in organic synthesis due to their reactivity and utility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Copper, (1-methylethyl)- typically involves the reaction of copper(I) halides with organolithium or Grignard reagents. For instance, copper(I) iodide can react with isopropylmagnesium bromide in an ether solvent to form Copper, (1-methylethyl)-. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of organocopper compounds often involves similar methods but with optimizations for larger scale reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Copper, (1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) compounds.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, cyanides, and amines are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield copper(II) isopropyl compounds, while substitution reactions can produce a variety of organocopper derivatives.
Scientific Research Applications
Copper, (1-methylethyl)- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Organocopper compounds are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into the use of copper compounds in therapeutic applications, such as anticancer agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Copper, (1-methylethyl)- exerts its effects involves the formation of copper-carbon bonds, which can facilitate various chemical transformations. The copper center can act as a Lewis acid, activating substrates for nucleophilic attack. Additionally, the compound can participate in redox reactions, cycling between copper(I) and copper(II) states.
Comparison with Similar Compounds
Similar Compounds
Copper, (1-methylpropyl)-: Similar in structure but with a different alkyl group.
Copper, (1-methylbutyl)-: Another organocopper compound with a longer alkyl chain.
Copper, (1-methylpentyl)-: Features an even longer alkyl chain, affecting its reactivity and applications.
Uniqueness
Copper, (1-methylethyl)- is unique due to its specific alkyl group, which influences its reactivity and the types of reactions it can undergo. The isopropyl group provides steric hindrance, which can affect the compound’s behavior in substitution reactions compared to its analogs with longer or shorter alkyl chains.
Properties
CAS No. |
55883-86-8 |
|---|---|
Molecular Formula |
C3H7Cu |
Molecular Weight |
106.63 g/mol |
IUPAC Name |
copper(1+);propane |
InChI |
InChI=1S/C3H7.Cu/c1-3-2;/h3H,1-2H3;/q-1;+1 |
InChI Key |
JKVNQXCEPIOBHR-UHFFFAOYSA-N |
Canonical SMILES |
C[CH-]C.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


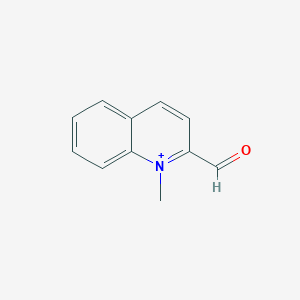
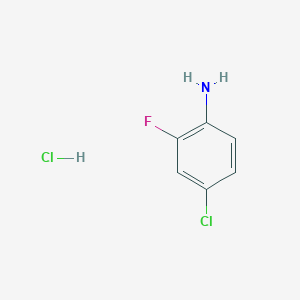
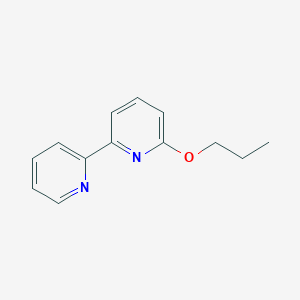
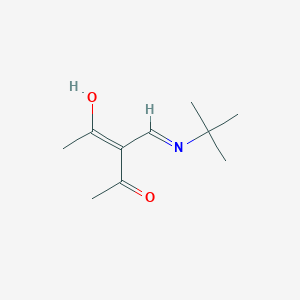

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
